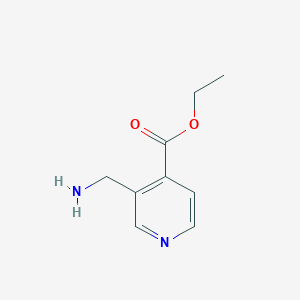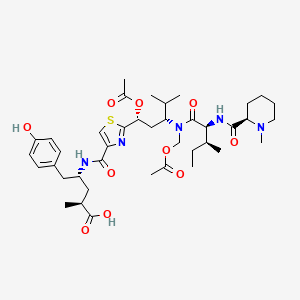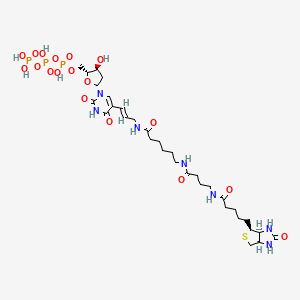
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose is a chemical compound with the molecular formula C14H19N3O9. It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, and the hydroxyl group at position 3 is replaced by an azido group. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
One common method involves the use of acetic anhydride and pyridine for acetylation, followed by the substitution of the hydroxyl group at position 3 with an azido group using sodium azide and a suitable solvent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include hydrogen, palladium catalysts, sodium azide, and acetic anhydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It is employed in the study of glycoproteins and glycolipids, particularly in labeling and tracking experiments.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be reduced to an amine, which can then form glycosidic bonds with other molecules. This property makes it useful in the synthesis of glycoproteins and other glycoconjugates. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparaison Avec Des Composés Similaires
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-glucopyranose can be compared with similar compounds such as:
1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose: Similar structure but derived from D-galactopyranose.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-α-D-galactopyranose: Another azido sugar with different acetylation pattern.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Similar to the compound of interest but with different stereochemistry at the anomeric carbon.
These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their structures.
Propriétés
Formule moléculaire |
C14H19N3O9 |
|---|---|
Poids moléculaire |
373.32 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,5,6-triacetyloxy-4-azidooxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)11(16-17-15)13(24-8(3)20)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Clé InChI |
LJICGUPPWNZTFT-DYPLGBCKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)N=[N+]=[N-])OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



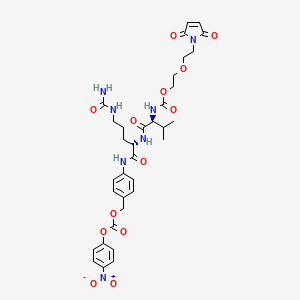
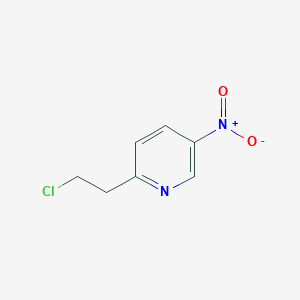
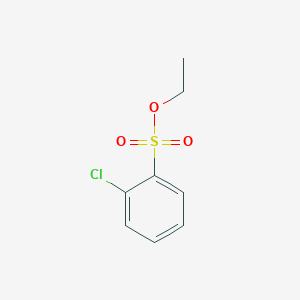
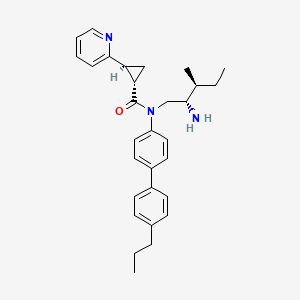
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)

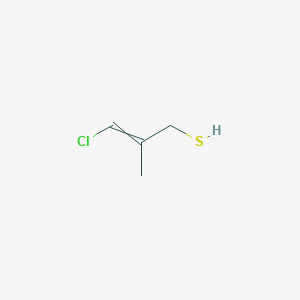

![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)
